The synthesis of NVP 2 employs a convergent approach that enhances efficiency and reduces reaction times. Key steps in the synthesis include:
NVP 2 has a complex molecular structure characterized by various functional groups that contribute to its biological activity:
The structure includes a tetrahydropyran ring, a bipyridine moiety, and several nitrogen-containing groups that facilitate interactions with the target enzyme CDK9. The presence of chlorine and methoxy groups also influences its solubility and binding properties .
NVP 2 primarily acts as an ATP-competitive inhibitor of CDK9. The mechanism involves:
The mechanism of action for NVP 2 revolves around its ability to inhibit transcriptional elongation mediated by CDK9:
These properties are crucial for laboratory research applications where precise measurements are necessary for experimental reproducibility .
NVP 2 is primarily utilized in scientific research focused on cancer therapy due to its role as a selective inhibitor of CDK9:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1